molecular formula C14H13ClN2O B2633037 2-(4-Chlorophenyl)-2-(phenylamino)acetamide CAS No. 96524-01-5

2-(4-Chlorophenyl)-2-(phenylamino)acetamide

Cat. No.: B2633037
CAS No.: 96524-01-5
M. Wt: 260.72
InChI Key: YNPFGLKDNHJEAS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(phenylamino)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenyl group and a phenylamino moiety attached to the central acetamide backbone.

The compound’s synthesis typically involves coupling reactions between substituted anilines and chloroacetamide intermediates under controlled conditions. Crystallographic studies (e.g., ) reveal that the acetamide group in similar structures is twisted relative to the aromatic ring, influencing molecular packing and solubility .

Properties

IUPAC Name

2-anilino-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-11-8-6-10(7-9-11)13(14(16)18)17-12-4-2-1-3-5-12/h1-9,13,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPFGLKDNHJEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide typically involves the reaction of 4-chloroaniline with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(phenylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylamine in the presence of a base. The resulting product is characterized by a unique molecular structure that contributes to its biological activity.

Key Structural Features

  • Molecular Formula : C13H12ClN2O
  • Molecular Weight : 248.70 g/mol
  • Functional Groups : Amide, aromatic rings

Anticancer Activity

Numerous studies have reported the anticancer properties of derivatives based on this compound. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Case Study : A derivative exhibited an IC50 value of 8.107 μM against HepG2 liver cancer cells, significantly more potent than traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity. The compound has been tested against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests indicated that certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, including tyrosinase, which is linked to melanin production and associated with skin disorders.

  • Findings : Derivatives were synthesized and screened for tyrosinase inhibition, with some showing promising results, indicating potential applications in dermatological treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity. Modifications to the phenyl ring or the amine group can significantly influence their potency and selectivity.

Modification TypeEffect on Activity
Substitution on phenyl ringAlters binding affinity and selectivity towards target enzymes
Variation in alkyl chain lengthAffects lipophilicity and membrane permeability
Halogen substitutionCan enhance or reduce biological activity depending on position

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-chlorophenyl)-2-(phenylamino)acetamide can be contextualized by comparing it to analogous acetamide derivatives. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Related Compounds

Compound Name Substituents/Modifications Biological Activity/Properties Key Data/Findings References
This compound 4-Chlorophenyl, phenylamino Not explicitly reported (structural focus) Twisted acetamide group (83.08° dihedral angle); layered crystal packing via N–H⋯O bonds .
Compound 6 () 4-Chlorophenylamino, coumarin-linked thiazole α-Glucosidase inhibition (anti-diabetic) IC₅₀ = 12.3 µM; superior activity due to electron-withdrawing Cl and coumarin-thiazole synergy .
Compound 5l () 4-Chlorophenylamino, morpholinosulfonylphenyl Anti-COVID-19 activity Moderate SARS-CoV-2 Mpro inhibition (IC₅₀ = 34.8 µM); enhanced solubility from sulfonyl group .
Compound Y203-7762 () 4-Chlorophenyl, diethylaminophenyl LogP = 4.31 (high lipophilicity) Predicted blood-brain barrier penetration; potential CNS applications .
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide () 2,6-Dichlorophenyl, 4-chlorophenyl Diclofenac impurity (anti-inflammatory) Molecular weight = 314.59; structural similarity to NSAIDs .
2-Mercapto-N-(4-(phenylamino)phenyl)acetamide () Mercapto (-SH), phenylamino Antioxidant potential (theoretical) Thiol group may confer radical-scavenging activity; no experimental data .
2-(4-Chlorophenyl)acetamide () 4-Chlorophenyl (simplest analog) Structural baseline Melting point = 165–167°C; hydrogen-bonded dimeric crystal structure .

Structural and Functional Insights

Substituent Effects on Bioactivity: The addition of a coumarin-thiazole system (Compound 6, ) significantly enhances α-glucosidase inhibitory activity compared to the parent structure, likely due to π-π stacking and hydrophobic interactions with the enzyme’s active site . Morpholinosulfonyl groups (Compound 5l, ) improve water solubility, critical for antiviral agents targeting intracellular proteins like SARS-CoV-2 Mpro .

In contrast, the unmodified 2-(4-chlorophenyl)acetamide () has lower lipophilicity, limiting bioavailability despite stable crystal packing .

Hydrogen Bonding and Crystallography :

  • Intramolecular C–H⋯O and intermolecular N–H⋯O bonds (e.g., ) stabilize molecular conformations and influence solubility. For example, the title compound’s layered crystal structure () may reduce dissolution rates .

Therapeutic Applications: Diclofenac-related analogs () highlight the role of chloro-substitutions in anti-inflammatory activity, though safety profiles vary with halogen positioning .

Biological Activity

2-(4-Chlorophenyl)-2-(phenylamino)acetamide, also known as a chlorophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H13ClN2O. The compound features a chlorophenyl group and a phenylamino moiety linked to an acetamide functional group. This structure is pivotal in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds related to this structure demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, among others .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
Compound ABacillus subtilis4.69
Compound BStaphylococcus aureus5.64
Compound CEscherichia coli8.33

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation using the MTT assay. Results indicated that certain derivatives exhibited promising anticancer activity, although they were less potent than standard chemotherapeutics such as 5-fluorouracil .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)12.5
Compound EHeLa (Cervical Cancer)15.0

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. Studies suggest that the compound may inhibit key enzymes or proteins involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells . Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and assessed their antimicrobial activity against various pathogens. The results demonstrated that some derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound revealed that it could induce apoptosis in certain cancer cell lines through the activation of caspase pathways, highlighting its potential as a lead compound for drug development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Chlorophenyl)-2-(phenylamino)acetamide?

Answer: The compound is synthesized via nucleophilic substitution using 2-chloroacetamide intermediates and aryl amines. Typical conditions involve refluxing in acetonitrile with K₂CO₃ as a base, followed by purification via column chromatography. Reaction progress is monitored by TLC, achieving yields of 70–89% .

ParameterConditions
SolventAcetonitrile
BaseK₂CO₃
Reaction Time24 hours (room temperature)
Yield70–89%

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Answer: Key techniques include:

  • ¹H NMR : Aromatic protons (δ 6.57–8.02 ppm), amide NH (δ 11.86 ppm) .
  • IR : C=O stretch (1715 cm⁻¹), N-H bend (1551 cm⁻¹) .
  • MS : Molecular ion peak at m/z 378.25 [M+H]⁺ .

Q. How are common impurities identified during synthesis?

Answer: Residual precursors (e.g., 2-chloroacetamide) and dimeric byproducts are detected via HPLC-UV/LC-MS using reference standards. Quantification employs calibration curves (LOD: 0.1 μg/mL for 2-chloroacetamide) .

ImpurityDetection MethodLOD
2-ChloroacetamideHPLC-UV (254 nm)0.1 μg/mL
Dimeric ByproductLC-MS (m/z 650)0.05 μg/mL

Q. What crystallization conditions optimize single-crystal growth for structural analysis?

Answer: Slow evaporation of ethanol/water mixtures (1:1 v/v) at 25°C produces colorless crystals. Crystal dimensions (0.29 × 0.22 × 0.07 mm) are suitable for X-ray diffraction .

Advanced Research Questions

Q. How do researchers resolve discrepancies in crystallographic data refinement?

Answer: SHELXL refinement strategies are applied:

  • Analyze residual electron density maps to locate missed H-bonds.
  • Apply geometric restraints (e.g., N—H···O angles >150°, H···A distances <2.5 Å) .
  • Validate using Mercury software for packing visualization .

Q. What computational approaches predict physicochemical properties?

Answer: QSAR models use descriptors like LogP (3.66–3.75), polar surface area (44.89 Ų), and H-bond donors. Molecular dynamics simulations assess permeability, while docking studies (AutoDock Vina) evaluate binding affinities .

PropertyCalculated Value
LogP3.66 (CLogP), 3.75 (JChem)
Polar Surface Area44.89 Ų

Q. How are hydrogen-bonding networks analyzed in crystal lattices?

Answer: High-resolution XRD (≤0.84 Å) identifies intermolecular interactions. For example, N—H···O (2.89 Å, 168°) and C—H···O (3.35 Å, 152°) bonds form layered structures .

Interaction TypeGeometric Parameters
N—H···Od(D–A) = 2.89 Å, ∠DHA = 168°
C—H···Od(D–A) = 3.35 Å, ∠DHA = 152°

Q. How are data contradictions addressed in synthetic route optimization?

Answer: Contradictory yields or byproduct profiles are resolved via DoE (Design of Experiments). For instance, varying solvent polarity (DMF vs. acetonitrile) and base strength (K₂CO₃ vs. Et₃N) identifies optimal conditions .

Q. What strategies validate molecular docking interactions for biological activity?

Answer: Docking simulations (e.g., AutoDock Vina) assess binding to targets like α-glucosidase. Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and RMSD (<2 Å) against co-crystallized ligands .

Q. How do intermolecular interactions influence crystal packing?

Answer: Hydrogen bonds (N—H···O, C—H···O) and π-π stacking (3.8 Å between aromatic rings) stabilize layered arrangements. SHELXPRO visualizes these motifs, correlating with thermal stability .

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